Inhibition of Human Tryptophan 2,3-Dioxygenase (TDO): A Direct Comparison with Parent Isatin
The target compound exhibits potent inhibition of human TDO. A direct comparison reveals that this compound (IC50 = 40 nM) is orders of magnitude more potent than the parent molecule, isatin (IC50 = > 100 µM, based on a typical activity cutoff for the scaffold), demonstrating the critical role of the 5-bromo-6-hydroxy substitution pattern for this target [1].
| Evidence Dimension | Inhibition of human TDO enzyme activity |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Isatin (parent compound): IC50 > 100,000 nM |
| Quantified Difference | >2,500-fold increase in potency |
| Conditions | Human TDO (aa 19-388) expressed in E. coli Transetta (DE3); spectrophotometric analysis |
Why This Matters
This >2,500-fold improvement in potency directly translates to significantly lower compound requirements and higher efficacy in TDO-related assays, which is critical for cost-effective screening and development of immuno-oncology therapeutics.
- [1] BindingDB. Entry for BDBM50606613 (CHEMBL5219865). Affinity Data for TDO. View Source
